molecular formula C12H8F3NO4 B155151 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide CAS No. 138621-69-9

2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide

Cat. No.: B155151
CAS No.: 138621-69-9
M. Wt: 287.19 g/mol
InChI Key: HKZPPLCWYCSMAM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide is a complex organic compound with the molecular formula C12H8F3NO4 and a molecular weight of 287.2 g/mol . This compound features a trifluoromethyl group, an indeno-dioxole moiety, and an acetamide functional group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide involves several steps. One common synthetic route includes the following steps :

    Formation of the Indeno-Dioxole Core:

    Bromination: The resulting compound is then brominated using N-bromosuccinimide (NBS).

    Amination: The brominated compound undergoes Pd-catalyzed amination with various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as the ligand.

    Acetylation: Finally, the compound is acetylated to introduce the trifluoroacetamide group.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, N-bromosuccinimide, and various bases like cesium carbonate .

Scientific Research Applications

2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide include:

    2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.

    2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)propionamide: Contains a propionamide group.

The uniqueness of this compound lies in its specific trifluoroacetamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2,2,2-trifluoro-N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)11(18)16-7-3-8(17)6-2-10-9(1-5(6)7)19-4-20-10/h1-2,7H,3-4H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZPPLCWYCSMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377640
Record name 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

138621-69-9
Record name 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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